(Cyclohex-3-en-1-yl)(3,5-dimethylmorpholin-4-yl)methanone
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Overview
Description
(Cyclohex-3-en-1-yl)(3,5-dimethylmorpholin-4-yl)methanone is a chemical compound that features a cyclohexene ring and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-3-en-1-yl)(3,5-dimethylmorpholin-4-yl)methanone typically involves the reaction of cyclohex-3-en-1-yl derivatives with 3,5-dimethylmorpholine under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Cyclohex-3-en-1-yl)(3,5-dimethylmorpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(Cyclohex-3-en-1-yl)(3,5-dimethylmorpholin-4-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activity or receptor binding.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (Cyclohex-3-en-1-yl)(3,5-dimethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-
Uniqueness
(Cyclohex-3-en-1-yl)(3,5-dimethylmorpholin-4-yl)methanone is unique due to its combination of a cyclohexene ring and a morpholine ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
78668-51-6 |
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Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
cyclohex-3-en-1-yl-(3,5-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C13H21NO2/c1-10-8-16-9-11(2)14(10)13(15)12-6-4-3-5-7-12/h3-4,10-12H,5-9H2,1-2H3 |
InChI Key |
AOADEAATZJVNLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1C(=O)C2CCC=CC2)C |
Origin of Product |
United States |
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